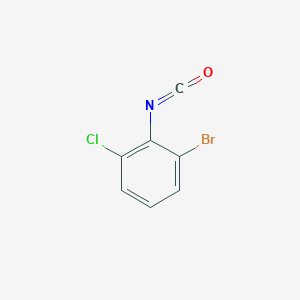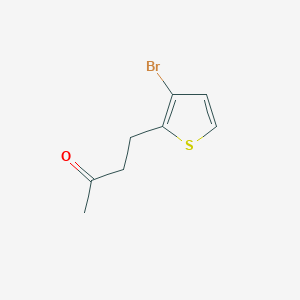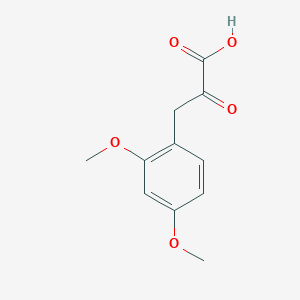
(2,2-Difluorocyclobutyl)methanethiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,2-Difluorocyclobutyl)methanethiol is a chemical compound characterized by the presence of a cyclobutane ring substituted with two fluorine atoms and a methanethiol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Difluorocyclobutyl)methanethiol typically involves the deoxofluorination of O-protected 2-(hydroxymethyl)cyclobutanone. This process is carried out using reagents such as Deoxo-Fluor or DAST (Diethylaminosulfur trifluoride) under controlled conditions to ensure the selective introduction of fluorine atoms .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to obtain the compound in high yield and purity.
化学反应分析
Types of Reactions
(2,2-Difluorocyclobutyl)methanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding cyclobutylmethane derivative.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Cyclobutylmethane derivatives.
Substitution: Various substituted cyclobutylmethanethiol derivatives.
科学研究应用
(2,2-Difluorocyclobutyl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (2,2-Difluorocyclobutyl)methanethiol involves its interaction with molecular targets through its thiol group and fluorinated cyclobutane ring. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The fluorinated ring can influence the compound’s stability, reactivity, and interaction with other molecules.
相似化合物的比较
Similar Compounds
(2,2-Difluorocyclobutaneamine): Similar structure but with an amine group instead of a thiol group.
(2,2-Difluorocyclobutanecarboxylic acid): Contains a carboxylic acid group instead of a thiol group.
(3,3-Difluorocyclobutyl)methanethiol: Similar but with fluorine atoms at different positions on the cyclobutane ring.
Uniqueness
(2,2-Difluorocyclobutyl)methanethiol is unique due to the presence of both a thiol group and a difluorinated cyclobutane ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry .
属性
IUPAC Name |
(2,2-difluorocyclobutyl)methanethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2S/c6-5(7)2-1-4(5)3-8/h4,8H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMYTWQPRDFJKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1CS)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]Piperazine](/img/structure/B13611612.png)












